1-(5-Hydroxy-2,2-dimethylpyrazolidin-2-ium-1-yl)butane-1,3-dione;chloride
Description
1-(5-Hydroxy-2,2-dimethylpyrazolidin-2-ium-1-yl)butane-1,3-dione;chloride is a complex organic compound that belongs to the class of pyrazolidines. This compound is characterized by its unique structure, which includes a pyrazolidine ring substituted with hydroxy and dimethyl groups, as well as a butane-1,3-dione moiety. The chloride ion is associated with the compound, contributing to its overall stability and reactivity.
Properties
IUPAC Name |
1-(5-hydroxy-2,2-dimethylpyrazolidin-2-ium-1-yl)butane-1,3-dione;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2O3.ClH/c1-7(12)6-9(14)10-8(13)4-5-11(10,2)3;/h8,13H,4-6H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGDQJJWAHAAGH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1C(CC[N+]1(C)C)O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Hydroxy-2,2-dimethylpyrazolidin-2-ium-1-yl)butane-1,3-dione;chloride typically involves multi-step organic reactions One common method includes the condensation of a suitable diketone with a hydrazine derivative under controlled conditions The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the pyrazolidine ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The industrial synthesis may also incorporate purification steps, such as crystallization or chromatography, to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
1-(5-Hydroxy-2,2-dimethylpyrazolidin-2-ium-1-yl)butane-1,3-dione;chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new compounds with different functional groups.
Scientific Research Applications
1-(5-Hydroxy-2,2-dimethylpyrazolidin-2-ium-1-yl)butane-1,3-dione;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Hydroxy-2,2-dimethylpyrazolidin-2-ium-1-yl)butane-1,3-dione;chloride involves its interaction with specific molecular targets and pathways. The hydroxy and dimethyl groups on the pyrazolidine ring play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Hydroxy-2,2-dimethylpyrazolidin-2-ium-1-yl)butane-1,3-dione
- 1-(5-Hydroxy-2,2-dimethylpyrazolidin-2-ium-1-yl)butane-1,3-dione;fluoride
- 1-(5-Hydroxy-2,2-dimethylpyrazolidin-2-ium-1-yl)butane-1,3-dione;bromide
Uniqueness
1-(5-Hydroxy-2,2-dimethylpyrazolidin-2-ium-1-yl)butane-1,3-dione;chloride is unique due to the presence of the chloride ion, which influences its solubility, reactivity, and overall stability. The specific arrangement of functional groups on the pyrazolidine ring also contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
